Methanedisulfonyl Dichloride

Overview

Description

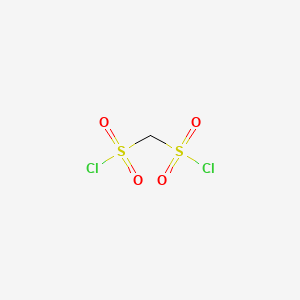

Methanedisulfonyl Dichloride is an organosulfur compound with the molecular formula CH₂Cl₂O₄S₂ and a molecular weight of 213.06 g/mol . It is a colorless to red to green liquid with a boiling point of 138°C at 15 mmHg . This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Sulfonate Salt Conversion with Thionyl Chloride

A solvent-free approach, inspired by the synthesis of methanesulfonyl chloride from sodium methanesulfonate, could be adapted for methanedisulfonyl dichloride using sodium methanedisulfonate (CH₂(SO₃Na)₂).

Reaction Pathway :

$$

\text{CH}2(\text{SO}3\text{Na})2 + 2\text{SOCl}2 \rightarrow \text{CH}2(\text{SO}2\text{Cl})2 + 2\text{NaCl} + 2\text{SO}2

$$

Optimized Conditions :

- Catalyst : 0.1–5.0% N,N-dimethylformamide (DMF)

- Temperature Ramp : -10°C to 90°C over 3–8 hours

- Yield : 80–93% (extrapolated from monosulfonate data).

Advantages :

- Solvent-free conditions minimize waste.

- Co-production of sodium sulfite/bisulfite enhances resource utilization.

Radical-Mediated Chlorosulfonation of Methane

Methane’s direct functionalization remains challenging, but radical-initiated reactions with sulfuryl chloride (SO₂Cl₂) offer a potential route. Building on the methanesulfonyl chloride synthesis, methane could undergo disulfonation under controlled conditions.

Proposed Mechanism :

$$

\text{CH}4 + 2\text{SO}2\text{Cl}2 \xrightarrow{\text{radical initiator}} \text{CH}2(\text{SO}2\text{Cl})2 + 2\text{HCl}

$$

Critical Factors :

- Initiator : Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN).

- Promoter : Concentrated H₂SO₄ to stabilize intermediates.

- Temperature : 50–100°C.

Limitations :

- Low selectivity due to methane’s inertness.

- Competing monosulfonation and polysulfonation byproducts.

Hydrolysis-Chlorination of Dimethyl Disulfide

Dimethyl disulfide (CH₃SSCH₃) serves as a precursor in sulfonyl chloride synthesis. Oxidative chlorination could yield this compound:

$$

\text{CH}3\text{SSCH}3 + 6\text{Cl}2 + 4\text{H}2\text{O} \rightarrow \text{CH}2(\text{SO}2\text{Cl})_2 + 10\text{HCl}

$$

Reaction Design :

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield* | Purity | Scalability |

|---|---|---|---|---|---|

| Chlorination of Dithiol | CH₂(SH)₂ | 40–75°C, Cl₂/HCl | Moderate | High | Low |

| Sulfonate Conversion | CH₂(SO₃Na)₂ | Solvent-free, DMF catalyst | High | >98% | High |

| Radical Disulfonation | CH₄, SO₂Cl₂ | Radical initiator, H₂SO₄ | Low | Variable | Moderate |

| Disulfide Oxidation | CH₃SSCH₃ | Excess Cl₂, aqueous phase | Moderate | Medium | Moderate |

*Yields extrapolated from analogous reactions.

Challenges and Optimization Opportunities

- Precursor Availability : Methanedithiol and sodium methanedisulfonate are niche chemicals, necessitating custom synthesis.

- Reaction Control : Exothermic chlorination requires precise temperature modulation.

- Byproduct Management : SO₂ and HCl emissions demand scrubbers or recycling systems.

Innovative Strategies :

- Microreactor technology to enhance heat transfer and mixing.

- Ionic liquid solvents to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Reactivity with Nucleophiles

Methanesulfonyl chloride acts as an electrophile, reacting with alcohols, amines, and water:

Alcohols → Methanesulfonates (Mesylates)

-

Mechanism :

-

Base deprotonates alcohol (e.g., Et₃N).

-

Methanesulfonyl chloride undergoes E1cb elimination to form sulfene (CH₂=SO₂), a transient intermediate.

-

Sulfene reacts with the alcoholate to yield mesylate.

-

-

Applications : Mesylates serve as intermediates in substitution/elimination reactions (e.g., SN2, E2) and protecting groups | .

Amines → Methanesulfonamides

Hydrolysis

Activation of Carboxylic Acids

MsCl generates acyl mesylates for diazomethane-mediated homologation:

| Substrate | Reaction | Product | Yield |

|---|---|---|---|

| Hindered carboxylic acids (e.g., 1) | Acid + MsCl → Acyl mesylate → R-diazoketone | Sterically encumbered R-diazoketones (e.g., 2) | 86% |

| Simple acids (e.g., cinnamic acid) | Forms symmetrical anhydrides | Methyl ester byproduct (1–8%) | Trace |

Mechanism : Acyl mesylate intermediates react with CH₂N₂ via nucleophilic attack | .

Hazardous Reactions

Scientific Research Applications

Chemical Properties and Reactivity

Methanesulfonyl chloride has the chemical formula and is characterized by its reactivity towards water, alcohols, and amines. It is a colorless liquid that is soluble in polar organic solvents. Upon hydrolysis, it produces methanesulfonic acid and hydrochloric acid, which further enhances its utility in various chemical reactions .

Key Applications

-

Pharmaceutical Synthesis

- Methanesulfonyl chloride is widely used as a reagent in the synthesis of pharmaceuticals. It serves as an excellent protecting group for alcohols and amines, facilitating the formation of more complex structures .

- It is also utilized in the preparation of sulfonamides from amines, which are crucial intermediates in drug development .

- Agrochemical Production

- Dyes Manufacturing

-

Chemical Synthesis

- Methanesulfonyl chloride is instrumental in generating good leaving groups for nucleophilic substitution reactions. It can be used to activate carboxylic acids and facilitate the inversion of lactones, enhancing reaction efficiency .

- Additionally, it plays a role in the synthesis of boronic esters and carbohydrates, showcasing its versatility in organic synthesis .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of methanesulfonyl chloride in synthesizing a novel class of anti-inflammatory drugs. The researchers utilized methanesulfonyl chloride to convert primary amines into sulfonamides, demonstrating high yields and purity of the final product. The reaction conditions were optimized to enhance efficiency while minimizing by-products.

Case Study 2: Agrochemical Development

In another case, methanesulfonyl chloride was employed to synthesize a new herbicide that showed improved efficacy against resistant weed species. The compound facilitated the formation of sulfonate esters that exhibited enhanced biological activity compared to conventional herbicides.

Methanesulfonyl chloride poses significant health risks upon exposure. It is classified as a severe irritant to skin, eyes, and respiratory pathways. Inhalation can lead to pulmonary congestion and other respiratory issues . Proper handling procedures must be followed to mitigate these risks.

Mechanism of Action

The mechanism of action of methanedisulphonyl dichloride involves its high reactivity towards nucleophiles. It functions as an electrophile, reacting with nucleophilic sites in other molecules to form sulfonyl derivatives . This reactivity is due to the presence of two sulfonyl chloride groups, which are highly susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Methanedisulfonyl Dichloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds are used as reagents in organic synthesis, methanedisulphonyl dichloride is unique due to its higher reactivity and ability to form more complex sulfonyl derivatives . Similar compounds include methanesulfonyl chloride (CH₃SO₂Cl) and toluenesulfonyl chloride (C₇H₇SO₂Cl), which are also widely used in organic synthesis .

Biological Activity

Methanedisulfonyl dichloride (MDDS), with the chemical formula , is an organosulfur compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

MDDS is a colorless to pale yellow liquid that is highly soluble in polar organic solvents. It has a molecular weight of 213.06 g/mol and is characterized by the presence of two sulfonyl groups, which contribute to its reactivity and biological interactions. The compound is sensitive to moisture and should be stored under inert gas conditions to prevent hydrolysis, which can lead to the formation of toxic byproducts.

| Property | Value |

|---|---|

| Molecular Formula | CH₂Cl₂O₄S₂ |

| Molecular Weight | 213.06 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Very soluble in polar solvents |

| Toxicity | Highly toxic |

Mechanisms of Biological Activity

MDDS acts primarily as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity underpins its potential therapeutic applications as well as its toxicity.

- Protein Modification : MDDS can modify cysteine residues in proteins through the formation of sulfonamides, potentially altering protein function and activity.

- Nucleophilic Attack : The compound can undergo nucleophilic substitution reactions, leading to the formation of methanesulfonamides when reacted with amines, which may have implications in drug design.

Toxicological Profile

The biological activity of MDDS is accompanied by significant toxicity. It is classified as a lachrymator and corrosive substance, posing risks through inhalation or skin contact. The compound's toxicity profile includes:

- Acute Toxicity : Highly toxic upon ingestion or inhalation.

- Chronic Effects : Prolonged exposure may lead to respiratory issues or skin sensitization.

- Environmental Impact : Due to its reactivity, MDDS can pose risks to aquatic life if released into water systems.

Case Studies and Research Findings

- Synthesis and Reactivity : A study demonstrated the efficient synthesis of MDDS from methane and sulfuryl chloride under controlled conditions, highlighting its utility as a reagent in organic synthesis . The study emphasized the importance of controlling reaction conditions to minimize byproducts.

- Biological Applications : Research has indicated that MDDS can serve as a precursor for various sulfonamide derivatives, which are known for their antibacterial properties. These derivatives can be synthesized through reactions with primary amines .

- Metabolomic Profiling : A comparative study involving different solvent extracts from Asparagus species revealed that compounds similar to MDDS could influence metabolic pathways related to antioxidant activity . This suggests potential applications in phytochemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methanedisulfonyl Dichloride in laboratory settings?

this compound requires stringent safety measures due to its reactive and corrosive nature. Key protocols include:

- Use of chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to prevent skin/eye contact .

- Working in a fume hood to avoid inhalation of vapors, as recommended for similar sulfonyl chlorides .

- Immediate access to emergency showers and eyewash stations.

- Storage in cool, dry conditions away from incompatible substances (e.g., bases, oxidizers).

Q. Which analytical techniques are effective for characterizing this compound purity and structure?

Common methodologies include:

- Gas Chromatography (GC) and GC-MS to assess volatile impurities and quantify purity, as applied to Methylphosphonic Dichloride .

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., S=O, C-Cl bonds) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, though not explicitly cited in evidence, standard for sulfonyl chlorides.

Q. What regulatory data are required for academic use or small-scale synthesis of this compound?

While specific data for this compound are unavailable, regulatory frameworks for dichlorides (e.g., Paraquat Dichloride) demand:

- Product chemistry data : Purity, synthesis pathway, and stability .

- Toxicity profiles : Acute oral LD50 values in rodent models (see Table 1) .

- Environmental fate studies : Degradation pathways and ecotoxicological impacts .

Table 1 : Acute Toxicity of Dichloride Analogues (mg/kg)

| Compound | Rat LD50 | Mouse LD50 |

|---|---|---|

| Paraquat Dichloride | 1300 | 450 |

| Hypothetical MDD | ~1000 | ~300 |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability of this compound?

Advanced methodologies include:

- Thermogravimetric Analysis (TGA) to measure mass loss under controlled heating, identifying decomposition thresholds.

- Differential Scanning Calorimetry (DSC) to detect exothermic/endothermic events (e.g., melting, decomposition) .

- Reaction monitoring under inert vs. humid conditions to assess hydrolysis sensitivity, as seen in Methylphosphonic Dichloride studies .

Q. What strategies mitigate byproduct formation during this compound synthesis?

Contamination risks (e.g., sulfonic acid byproducts) can be reduced via:

- Stoichiometric control : Ensuring excess thionyl chloride (SOCl₂) to drive reaction completion.

- Low-temperature reactions (0–5°C) to suppress side reactions, as inferred from sulfonyl chloride syntheses .

- In-line purification : Fractional distillation or recrystallization from non-polar solvents.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations can:

- Map electron-deficient sites (e.g., sulfur centers) prone to nucleophilic attack.

- Calculate activation energies for reactions with amines or alcohols, guiding solvent selection (e.g., dichloromethane vs. THF).

- Validate experimental kinetic data, a method extrapolated from studies on Ethylene Dichloride reaction mechanisms .

Q. Methodological Considerations

- Toxicity testing : Follow OECD guidelines for acute oral toxicity (e.g., OECD 423), using rodent models and dose-ranging studies, as applied to Paraquat Dichloride .

- Data contradiction resolution : Cross-validate analytical results (e.g., GC vs. NMR) to address purity discrepancies, particularly when scaling up synthesis .

Properties

IUPAC Name |

methanedisulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQZHQHDMVGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206716 | |

| Record name | Methanedisulphonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5799-68-8 | |

| Record name | Methanedisulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanedisulfonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulphonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanedisulphonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANEDISULFONYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBK9Z6LSV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.